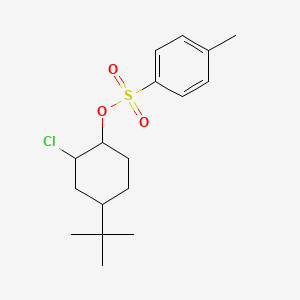
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate is an organic compound with a complex structure, featuring a tert-butyl group, a chlorocyclohexyl ring, and a methylbenzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the chlorination of 4-tert-butylcyclohexanol to form 4-tert-butyl-2-chlorocyclohexanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted cyclohexyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butylcyclohexyl acetate: Similar in structure but with an acetate group instead of a chlorocyclohexyl and methylbenzenesulfonate moiety.
4-Tert-butylcyclohexyl chloroformate: Contains a chloroformate group, differing in reactivity and applications.
4-Tert-butylcyclohexyl acrylate: Features an acrylate group, used in polymer chemistry.
Uniqueness
4-Tert-butyl-2-chlorocyclohexyl 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not shared by its analogs. This uniqueness makes it valuable for targeted research and industrial applications.
Propriétés
Numéro CAS |
93810-49-2 |
|---|---|
Formule moléculaire |
C17H25ClO3S |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
(4-tert-butyl-2-chlorocyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H25ClO3S/c1-12-5-8-14(9-6-12)22(19,20)21-16-10-7-13(11-15(16)18)17(2,3)4/h5-6,8-9,13,15-16H,7,10-11H2,1-4H3 |
Clé InChI |
DXDJXUPYYHYMGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


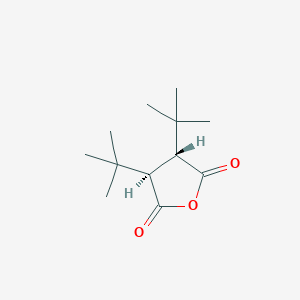
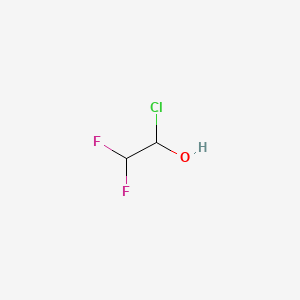

![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
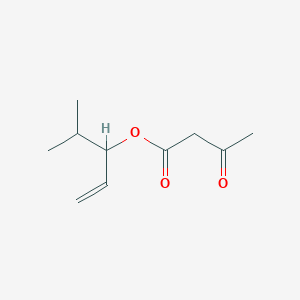
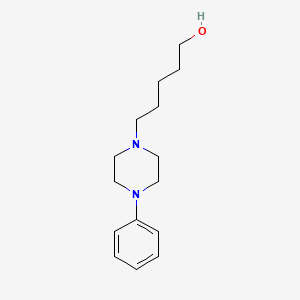
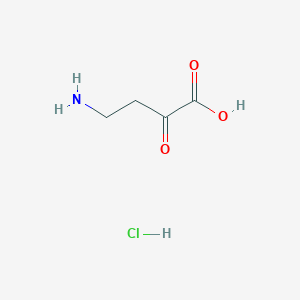
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
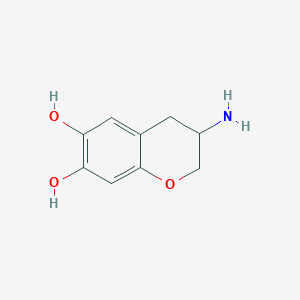
![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
